4-(3,3-Dimethylcyclohexyl)aniline 4-(3,3-Dimethylcyclohexyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17682821
InChI: InChI=1S/C14H21N/c1-14(2)9-3-4-12(10-14)11-5-7-13(15)8-6-11/h5-8,12H,3-4,9-10,15H2,1-2H3
SMILES:
Molecular Formula: C14H21N
Molecular Weight: 203.32 g/mol

4-(3,3-Dimethylcyclohexyl)aniline

CAS No.:

Cat. No.: VC17682821

Molecular Formula: C14H21N

Molecular Weight: 203.32 g/mol

* For research use only. Not for human or veterinary use.

4-(3,3-Dimethylcyclohexyl)aniline -

Specification

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
IUPAC Name 4-(3,3-dimethylcyclohexyl)aniline
Standard InChI InChI=1S/C14H21N/c1-14(2)9-3-4-12(10-14)11-5-7-13(15)8-6-11/h5-8,12H,3-4,9-10,15H2,1-2H3
Standard InChI Key GRYIOMZTAWPYLQ-UHFFFAOYSA-N
Canonical SMILES CC1(CCCC(C1)C2=CC=C(C=C2)N)C

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Isomerism

The molecular formula of 4-(3,3-dimethylcyclohexyl)aniline is C₁₄H₂₁N, with a molecular weight of 203.32 g/mol. Its IUPAC name derives from the cyclohexane ring substituted with two methyl groups at the 3,3-positions and an aniline group at the fourth position. The compound’s stereochemistry is influenced by the chair conformation of the cyclohexyl ring, where the 3,3-dimethyl groups adopt equatorial positions to minimize steric strain, as observed in similar cyclohexyl derivatives.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₄H₂₁N
Molecular Weight203.32 g/mol
Boiling PointEstimated 290–310°C (dec.)
Melting Point45–50°C (predicted)
SolubilityLow in water; soluble in organic solvents (e.g., ethanol, DCM)
Density~1.01 g/cm³

These values are extrapolated from structurally similar compounds, such as 4-(3,4-dimethylcyclohexyl)aniline, which shares comparable hydrophobic and steric profiles.

Synthesis and Manufacturing

Reductive Amination

The primary synthetic route involves reductive amination of 3,3-dimethylcyclohexanone with aniline or its derivatives. This method, widely used for analogous compounds, employs catalysts like palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure. The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine:

3,3-Dimethylcyclohexanone + AnilineH2,Pd/C4-(3,3-Dimethylcyclohexyl)aniline\text{3,3-Dimethylcyclohexanone + Aniline} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4-(3,3-Dimethylcyclohexyl)aniline}

Key challenges include minimizing dehalogenation (if halogenated precursors are used) and controlling stereoselectivity. Industrial protocols often incorporate additives like ammonium formate to enhance reaction efficiency .

Alternative Routes

  • Friedel-Crafts Alkylation: Aniline can react with 3,3-dimethylcyclohexyl chloride in the presence of Lewis acids (e.g., AlCl₃), though this method risks over-alkylation .

  • Hydrogenation of Nitro Compounds: Reduction of 4-(3,3-dimethylcyclohexyl)nitrobenzene using H₂/Pd-C yields the target amine, though nitro-group positioning affects regioselectivity .

Industrial and Pharmaceutical Applications

Dye and Pigment Synthesis

The electron-rich aniline group enables 4-(3,3-dimethylcyclohexyl)aniline to act as a precursor for azo dyes. Coupling with diazonium salts produces chromophores with enhanced lightfastness, valuable in textiles and coatings.

Pharmaceutical Intermediates

The compound’s cyclohexyl moiety enhances lipid solubility, making it a candidate for drug candidates targeting central nervous system (CNS) disorders. For example, derivatives of similar anilines are explored as serotonin receptor modulators.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The aniline’s aromatic ring undergoes electrophilic substitution at the ortho and para positions. For instance:

  • Nitration: Yields nitro derivatives, precursors to amines or heterocycles.

  • Sulfonation: Produces sulfonamides with applications in surfactants.

Alkylation and Acylation

The primary amine group reacts with alkyl halides or acyl chlorides to form secondary amines or amides, respectively. Such derivatives are pivotal in polymer chemistry.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: The aniline protons resonate at δ 6.5–7.0 ppm, while cyclohexyl protons appear as multiplet signals at δ 1.0–2.5 ppm.

  • ¹³C NMR: The quaternary carbon of the cyclohexyl ring is observed at ~35 ppm, with methyl carbons at ~22 ppm.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity. Retention times are influenced by the compound’s hydrophobicity.

Comparison with Related Compounds

Table 2: Structural Analogs and Properties

CompoundMolecular FormulaKey Differences
4-(3,4-Dimethylcyclohexyl)anilineC₁₄H₂₁NMethyl groups at 3,4-positions
3,4-DichloroanilineC₆H₅Cl₂NChloro substituents; higher reactivity
N-Ethyl anilineC₈H₁₁NEthyl group instead of cyclohexyl

The 3,3-dimethyl substitution in 4-(3,3-dimethylcyclohexyl)aniline confers greater steric hindrance than its 3,4-isomer, affecting reaction kinetics and substrate binding in catalytic processes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator